p-Hexyloxybenzylidene p-butylaniline

描述

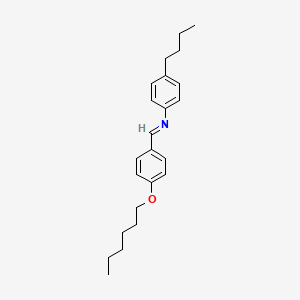

p-Hexyloxybenzylidene p-butylaniline is an organic compound that belongs to the Schiff base class of chemicals, which are known for their liquid crystalline properties. nih.gov The designation "6O.4" is a shorthand notation common in the liquid crystal community, where "6" and "4" refer to the number of carbon atoms in the alkoxy and alkyl chains at the ends of the molecule, respectively, and "O" indicates the oxygen atom in the alkoxy group. This nomenclature is part of a broader classification system for homologous series of liquid crystals that allows for systematic studies of how molecular structure influences physical properties. researchgate.net

Thermotropic liquid crystals are substances that exhibit liquid crystal phases as a function of temperature. wikipedia.org These materials are composed of molecules that, upon heating from a solid state, transition into one or more intermediate phases, known as mesophases, before finally becoming an isotropic liquid. uh.edu In these mesophases, the molecules possess a degree of orientational order, like a crystal, but lack the long-range positional order of a solid, allowing them to flow like a liquid. uh.eduxiengineering.com

This compound is a classic example of a calamitic, or rod-like, thermotropic liquid crystal. Its elongated molecular structure, consisting of a rigid core of benzene (B151609) rings linked by an imine group and flexible terminal alkyl and alkoxy chains, is conducive to the formation of various mesophases. researchgate.net The specific arrangement of these molecules in response to temperature changes gives rise to a sequence of distinct liquid crystal phases, each with unique structural and physical properties.

The scientific journey into liquid crystals began in 1888 with the observations of Austrian botanist Friedrich Reinitzer on a derivative of cholesterol. uh.eduxiengineering.com However, it was the systematic investigation of Schiff base compounds that significantly propelled the field forward. The nO.m series, to which this compound belongs, became a focal point for researchers seeking to understand the relationship between molecular structure and mesomorphic behavior. researchgate.net

The synthesis of compounds like 6O.4 is a relatively straightforward condensation reaction between an appropriate aldehyde (p-hexyloxybenzaldehyde) and an amine (p-butylaniline). researchgate.net This ease of synthesis allowed for the creation of a wide array of related compounds, enabling detailed studies of how the lengths of the terminal chains influence the types of liquid crystal phases that appear and the temperatures at which they are stable. Early investigations into the nO.m series revealed a rich variety of nematic and smectic phases, establishing these compounds as foundational materials for the study of liquid crystal physics and chemistry. researchgate.net

Polymorphism, the ability of a substance to exist in multiple distinct crystalline or liquid crystalline forms, is a key area of research in materials science. nih.govnih.gov this compound is particularly noteworthy for its complex polymorphic behavior, exhibiting a cascade of phase transitions upon heating. nih.gov This rich sequence of mesophases makes it an ideal model system for studying the thermodynamics and structural changes associated with transitions between different liquid crystal states.

The detailed characterization of the phase transitions in 6O.4 has provided valuable data for the development and testing of theoretical models of liquid crystal behavior. By precisely measuring the thermodynamic properties of each phase, researchers can gain insights into the subtle interplay of intermolecular forces that govern the self-assembly of molecules into these ordered yet fluid states.

Phase Transition Properties of this compound

The thermal behavior of this compound has been meticulously studied using techniques such as differential scanning calorimetry (DSC). These investigations have revealed a series of well-defined phase transitions, each with a characteristic temperature, enthalpy, and entropy change. The data presented below is based on heat capacity measurements and provides a comprehensive thermodynamic profile of this compound.

| Transition | Temperature (K) | Enthalpy (ΔH) (kJ mol⁻¹) | Entropy (ΔS) (J K⁻¹ mol⁻¹) |

|---|---|---|---|

| Crystal → Smectic G (SG) | 306.60 | 23.29 | 75.98 |

| Smectic G (SG) → Smectic B (SB) | 331.56 | 0.84 | 2.53 |

| Smectic B (SB) → Smectic A (SA) | 332.86 | 3.37 | 10.14 |

| Smectic A (SA) → Nematic (N) | 343.24 | 3.20 | 9.37 |

| Nematic (N) → Isotropic Liquid | 350.92 | 1.89 | 5.37 |

The existence of multiple smectic phases (SG, SB, and SA) in addition to a nematic phase before transitioning to an isotropic liquid highlights the complexity of the molecular ordering in this compound. The smectic phases are characterized by a layered structure, with varying degrees of in-plane order and molecular tilt distinguishing the different sub-phases. The nematic phase, in contrast, possesses only long-range orientational order. The study of these transitions in 6O.4 continues to contribute to a deeper understanding of the fundamental principles that govern the behavior of soft matter.

Structure

3D Structure

属性

IUPAC Name |

N-(4-butylphenyl)-1-(4-hexoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO/c1-3-5-7-8-18-25-23-16-12-21(13-17-23)19-24-22-14-10-20(11-15-22)9-6-4-2/h10-17,19H,3-9,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTFLWMDAFOTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29743-11-1 | |

| Record name | N-p-n-Hexyloxybenzylidene-p'-n-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Molecular Architecture Analysis

General Synthetic Routes for Schiff Base Liquid Crystals

The formation of p-Hexyloxybenzylidene-p-butylaniline is a classic example of Schiff base synthesis. These compounds are typically prepared through a condensation reaction between a primary amine and an aldehyde or ketone. environmentaljournals.org The ease of this synthetic pathway has made Schiff bases, including the nO.m series, ideal subjects for fundamental liquid crystal research. researchgate.net

The most common and straightforward method involves the reaction of p-n-hexyloxybenzaldehyde with p-n-butylaniline. The synthesis is typically carried out in an alcoholic solvent, such as ethanol, often with a few drops of a catalyst like glacial acetic acid to facilitate the reaction. environmentaljournals.org The mixture is refluxed for several hours, after which the product crystallizes upon cooling and can be purified by recrystallization.

Step 1: Precursor Synthesis: The precursors, p-n-hexyloxybenzaldehyde and p-n-butylaniline, are themselves synthesized through established organic chemistry routes. For instance, p-n-butylaniline can be prepared via the condensation of aniline (B41778) and n-butanol in the presence of a catalyst at elevated temperature and pressure. google.com

Step 2: Condensation: The equimolar amounts of the aldehyde and aniline derivatives are dissolved in a suitable solvent. The condensation reaction forms the characteristic imine (or azomethine) linkage of the Schiff base, with the elimination of a water molecule. utar.edu.my

The purity of the synthesized compound is often checked using techniques like thin-layer chromatography (TLC), and the melting point is measured to confirm its identity and purity. environmentaljournals.org

Advanced Spectroscopic Characterization for Molecular Structure Confirmation

To confirm the molecular structure of p-Hexyloxybenzylidene-p-butylaniline, a suite of advanced spectroscopic techniques is employed. These methods provide unambiguous evidence of the compound's architecture by probing the vibrations of chemical bonds and the environment of individual atoms. nih.govmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. environmentaljournals.org A key piece of evidence for the successful synthesis of the Schiff base is the appearance of a strong absorption band corresponding to the stretching vibration of the azomethine (C=N) group, typically found in the region of 1610-1630 cm⁻¹. The disappearance of the C=O stretching band from the aldehyde and the N-H bands from the primary amine precursor also confirms the reaction's completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. environmentaljournals.orgmdpi.com

¹H-NMR: This technique confirms the presence and arrangement of protons. The spectrum would show characteristic signals for the aromatic protons, the protons of the alkoxy (-OCH₂-) and alkyl (-CH₂-) chains, and a distinct singlet for the proton of the azomethine group (-CH=N-).

¹³C-NMR: This analysis identifies all unique carbon atoms in the molecule, confirming the structure of the benzene (B151609) rings, the flexible chains, and the carbon atom of the C=N group.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. The molecular ion peak in the mass spectrum corresponds to the molar mass of p-Hexyloxybenzylidene-p-butylaniline, providing definitive confirmation of its identity. utar.edu.my

The table below summarizes the expected spectroscopic data for the structural confirmation of p-Hexyloxybenzylidene-p-butylaniline.

| Spectroscopic Technique | Characteristic Feature | Expected Observation |

| FTIR | Azomethine (C=N) Stretch | Strong absorption band around 1610-1630 cm⁻¹ |

| C-O-C Stretch (Ether) | Absorption band around 1250 cm⁻¹ | |

| ¹H-NMR | Azomethine Proton (-CH=N-) | Singlet peak around 8.2-8.5 ppm |

| Aromatic Protons | Multiplets in the range of 6.8-7.8 ppm | |

| Methylene Protons (-OCH₂-, -CH₂-) | Triplets and multiplets in the upfield region (0.9-4.0 ppm) | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | Corresponds to the molecular weight of C₂₃H₃₁NO |

Principles of Molecular Design for Liquid Crystalline Behavior in nO.m Homologous Series

The liquid crystalline properties of compounds in the nO.m homologous series, like p-Hexyloxybenzylidene-p-butylaniline (6O.4), are not accidental but are the result of deliberate molecular design. The emergence of mesophases depends on a delicate balance of molecular shape, rigidity, flexibility, and intermolecular forces. ipme.ru

The key structural elements influencing liquid crystalline behavior are:

Rigid Core: The central part of the molecule, consisting of the two phenyl rings and the azomethine linkage (-C₆H₄-CH=N-C₆H₄-), provides the necessary structural rigidity. ipme.ru This rod-like core promotes the parallel alignment of molecules, which is a prerequisite for forming anisotropic liquid crystal phases.

Central Linkage Group: The Schiff base (-CH=N-) linkage connects the two phenyl rings, maintaining the linearity and planarity of the core. Its ability to participate in π-electron delocalization contributes to the anisotropic intermolecular attractions that stabilize the liquid crystal phase. nih.gov

The general principles for designing calamitic (rod-like) liquid crystals within a homologous series can be summarized in the table below.

| Molecular Feature | Design Principle | Effect on Liquid Crystalline Properties |

| Core Structure | Maximize rigidity and linearity. | Enhances the stability and temperature range of the mesophase. |

| Terminal Chains (n, m) | Vary the length of the alkyl/alkoxy chains. | Longer chains tend to favor the formation of more ordered smectic phases over nematic phases and generally lower the melting point. researchgate.net |

| Molecular Anisotropy | Maintain a high length-to-breadth ratio. | Stronger anisotropic intermolecular forces lead to more stable liquid crystal phases. researchgate.net |

| Intermolecular Forces | Balance between attractive forces and thermal energy. | Dipole moments and polarizability of the molecule influence the transition temperatures. environmentaljournals.org |

By systematically modifying the lengths of the terminal chains (varying 'n' and 'm'), researchers can fine-tune the temperature range and type of liquid crystal phase, demonstrating the predictive power of molecular design in materials science. researchgate.net

Mesophase Polymorphism and Phase Transition Dynamics

Identification and Characterization of Liquid Crystalline Phases

The liquid crystalline behavior of p-Hexyloxybenzylidene p-butylaniline is characterized by the presence of a nematic phase at higher temperatures and several smectic phases at lower temperatures. researchgate.net The specific polymorphism can vary slightly based on sample purity and thermal history, but a general sequence has been established through microscopic and diffraction studies. ias.ac.intandfonline.com

Upon heating, this compound transitions into a nematic (N) phase before becoming an isotropic liquid. tandfonline.com In this phase, the rod-like molecules exhibit long-range orientational order, aligning along a common director, but lack any long-range positional order, allowing the substance to flow like a fluid. smolecule.comibm.com This phase is the highest temperature mesophase observed for this compound. tandfonline.com

This compound displays a complex smectic polymorphism, meaning it can form several different layered smectic structures. tandfonline.comresearchgate.net Investigations have identified Smectic A (SmA), Smectic B (SmB), and more ordered smectic phases designated as Smectic G (SmG) and Smectic H (SmH). researchgate.nettandfonline.com

Smectic A (SmA): In the Smectic A phase, molecules are arranged in layers with their long axes oriented, on average, perpendicular to the layer planes. researchgate.net Within the layers, the molecules have no positional order, behaving like a two-dimensional liquid. This phase is typically observed between the nematic and the more ordered Smectic B phase. tandfonline.com

Smectic B (SmB): The Smectic B phase exhibits a higher degree of order than Smectic A. researchgate.net Molecules are still organized in layers, but within these layers, they are arranged in a hexagonal lattice, introducing short-range positional order. researchgate.net

Smectic C (SmC): While not identified in all studies of this specific compound, the Smectic C phase is common in related materials. researchgate.nettandfonline.com It is structurally similar to the Smectic A phase, but the average molecular long axis is tilted with respect to the layer normal. researchgate.net

Smectic G (SmG) and Smectic H (SmH): At lower temperatures, more highly ordered smectic phases appear. These are tilted phases (similar to SmC) but with increased in-plane ordering. The Smectic G phase is reported to have short-range, pseudo-hexagonal positional order within the tilted layers. tandfonline.com The Smectic H phase is even more ordered, possessing long-range hexagonal positional order. ias.ac.inresearchgate.net Studies have identified a transition from a crystalline solid (K) to a Smectic H phase upon heating. ias.ac.inresearchgate.net A glassy SmG state has also been realized by rapid cooling of the sample. tandfonline.com

Thermal Analysis of Phase Transitions

The transitions between the different mesophases of this compound are associated with specific thermal signatures, which have been extensively studied using calorimetry.

Differential Scanning Calorimetry (DSC) is a key technique used to determine the temperatures and energy changes of phase transitions. researchgate.net For this compound, DSC measurements have identified a sequence of transitions upon heating. tandfonline.com One study determined the following transition temperatures: Crystal → SG at 306.60 K, SG → SB at 331.56 K, SB → SA at 332.86 K, SA → N at 343.24 K, and N → Isotropic Liquid at 350.92 K. tandfonline.com

Another DSC study reported a crystalline to Smectic H (K-SH) transition at 33.7°C (306.85 K). ias.ac.inresearchgate.net This study noted that the K-SH transition observed during heating did not revert upon cooling, even to -100°C, indicating the formation of a stable, supercooled liquid crystalline phase. ias.ac.inresearchgate.net

| Transition | Temperature (K) | Temperature (°C) | Source |

|---|---|---|---|

| Crystal → SG | 306.60 | 33.45 | tandfonline.com |

| SG → SB | 331.56 | 58.41 | tandfonline.com |

| SB → SA | 332.86 | 59.71 | tandfonline.com |

| SA → N | 343.24 | 70.09 | tandfonline.com |

| N → Isotropic Liquid | 350.92 | 77.77 | tandfonline.com |

The enthalpy (ΔH) and entropy (ΔS) changes associated with each phase transition provide insight into the change in molecular order. The largest change occurs during the initial transition from the highly ordered crystalline solid to the first liquid crystal phase, reflecting the loss of the three-dimensional crystal lattice. tandfonline.com Subsequent transitions between mesophases involve smaller, incremental changes in ordering and thus have lower enthalpy and entropy values. tandfonline.com

| Phase Transition | Enthalpy of Transition (ΔH) kJ mol-1 | Entropy of Transition (ΔS) J K-1 mol-1 |

|---|---|---|

| Crystal → SG | 23.29 | 75.98 |

| SG → SB | 0.84 | 2.53 |

| SB → SA | 3.37 | 10.14 |

| SA → N | 3.20 | 9.37 |

| N → Isotropic Liquid | 1.89 | 5.37 |

Data sourced from Yoshioka, Sorai, & Suga (2011). tandfonline.com

Classification and Order of Phase Transitions

Phase transitions in liquid crystals can be classified based on their thermodynamic order. The transitions observed in this compound are predominantly first-order, characterized by a discontinuous change in enthalpy (a latent heat). tandfonline.com The significant enthalpy change measured for the Crystal → SG transition is indicative of a strong first-order transition. tandfonline.com Similarly, the SB → SA, SA → N, and N → Isotropic liquid transitions all exhibit non-zero transition enthalpies, classifying them as first-order. tandfonline.com However, transitions between certain smectic phases, such as the Smectic C to Smectic A transition (which can occur in related compounds), are sometimes found to be second-order in nature, meaning they have a continuous enthalpy but a discontinuity in the heat capacity. researchgate.net

First-Order Phase Transitions

A first-order phase transition is characterized by a discontinuity in the first derivatives of the Gibbs free energy, such as volume (density) and entropy, resulting in a latent heat of transition. For this compound, density and ultrasonic velocity studies have confirmed that the transitions between its various mesophases are of the first order. acs.orgresearchgate.net

The SG to SB phase transition is confirmed as first-order by a notable change in density and the value of the thermal expansion coefficient. acs.org Similarly, the transition from the nematic to the smectic-A phase is also a first-order transition. acs.org The thermodynamic data presented in Table 1, which shows non-zero enthalpy (ΔH) and entropy (ΔS) changes for all transitions, is characteristic of first-order transitions. tandfonline.com

Second-Order Phase Transitions

Second-order phase transitions are characterized by continuous first derivatives of Gibbs free energy but discontinuous second derivatives, such as heat capacity. While some liquid crystalline systems, particularly in related compounds, can exhibit second-order transitions like the smectic-A to smectic-C transition, the primary research on this compound indicates its major phase transitions are first-order. acs.orgresearchgate.netaps.org The phase sequence of this specific compound does not include a smectic C phase, and the observed transitions all present with latent heat, a hallmark of first-order phenomena. tandfonline.com

Supercooled and Glassy States of Liquid Crystalline Phases

Formation and Physical Stability of Supercooled Liquid Crystalline Phases

A notable characteristic of this compound is its ability to form a stable supercooled liquid crystalline state. ias.ac.inresearchgate.net Differential scanning calorimetry (DSC) experiments show that the transition from the crystalline (K) to the smectic phase (termed SH in some studies, equivalent to SG) at approximately 33.7°C (306.85 K) is irreversible upon cooling. ias.ac.inresearchgate.net Even when the sample is cooled to as low as -100°C, it does not revert to its stable crystalline phase. ias.ac.inresearchgate.net This indicates the formation of a physically stable, supercooled liquid crystalline phase that persists at low temperatures, a finding corroborated by polarized microscopy and X-ray diffraction studies. ias.ac.inresearchgate.net

Glass Transition Phenomena in Smectic G (SG) Phase

By rapidly cooling the compound from its mesophases, a glassy state of the SG liquid crystalline phase can be achieved. tandfonline.comresearchgate.net The glass transition is the process where a supercooled liquid or liquid crystal freezes into a non-crystalline, amorphous solid state, losing its translational and rotational molecular motion without undergoing crystallization. For this compound, this glass transition phenomenon within the highly ordered SG phase is particularly unusual. tandfonline.comresearchgate.net

Enthalpy Relaxation and Anomalies in Heat Capacity of Glassy States

The glassy state of this compound exhibits unique thermodynamic behavior. tandfonline.comresearchgate.net Heat capacity measurements of this glassy state reveal two distinct step-like anomalies around 207 K and 222 K. researchgate.net These anomalies are attributed to enthalpy relaxation processes, where the frozen-in molecular modes from the glass transition begin to approach their equilibrium state upon heating. researchgate.net This phenomenon of two separate relaxation steps in the heat capacity is described as highly unusual and has not been observed in other glassy liquid crystals, glassy liquids, or glassy crystals. tandfonline.comresearchgate.net This suggests that two different types of molecular motion are frozen-in at the glass transition temperature and subsequently relax at different temperatures. researchgate.net

Determination of Residual Entropy in Glassy States

The formation of a glassy state traps the system in a disordered configuration, leading to a non-zero entropy at absolute zero, known as residual entropy. Through careful calorimetric measurements, the residual entropy of the glassy SG state of this compound has been precisely determined to be (7.51 ± 0.63) J K⁻¹ mol⁻¹. tandfonline.comresearchgate.net Furthermore, at 0 K, the molar enthalpy of this glassy state is (9.27 ± 0.16) kJ mol⁻¹ higher than that of its stable crystalline counterpart, quantifying the excess energy stored in the disordered glassy structure. tandfonline.comresearchgate.net

Molecular Ordering and Dynamic Behavior Within Mesophases

Determination of Macroscopic and Microscopic Order Parameters

The primary distinction of a nematic liquid crystal phase is the long-range orientational order of its constituent molecules. This order is quantified by a macroscopic order parameter, typically denoted as S, which measures the average alignment of the long molecular axes with respect to a common director. The value of S ranges from 1 for a perfectly parallel alignment to 0 for a completely isotropic liquid. Optical methods, particularly those involving refractive index measurements, are powerful tools for determining the order parameter. These methods rely on theoretical frameworks known as internal field models to connect macroscopic optical properties to microscopic molecular polarizabilities.

The Vuks model is a widely used method that assumes an isotropic internal field within the liquid crystal medium. aip.orgnih.gov This simplification allows for a direct correlation between the macroscopically measured refractive indices and the microscopic molecular polarizabilities. To determine the order parameter (S) using the Vuks approach, one must experimentally measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices of the liquid crystal as a function of temperature. nih.gov

The model connects these refractive indices to the principal components of the molecular polarizability tensor (αₑ and αₒ) and the number density of molecules (N). The core equations in the Vuks model are:

(nₑ² - 1) / (⟨n²⟩ + 2) = (4πN / 3) * αₑ (nₒ² - 1) / (⟨n²⟩ + 2) = (4πN / 3) * αₒ

where ⟨n²⟩ = (nₑ² + 2nₒ²) / 3. The order parameter S is then calculated using the relationship between the anisotropy of the molecular polarizability (Δα) and the anisotropy of the refractive indices (birefringence, Δn = nₑ - nₒ).

This approach provides a valuable microscopic order parameter based on the assumption that the local electric field experienced by a molecule is the same in all directions, regardless of the anisotropy of the surrounding medium. nih.gov

Neugebauer's approach offers a more refined model by considering an anisotropic internal field, which accounts for the shape and ordering of the molecules in the local environment. This model distinguishes between the local field parallel and perpendicular to the director, providing a potentially more accurate description for anisotropic systems like liquid crystals.

Similar to the Vuks model, Neugebauer's approach requires precise experimental data on the extraordinary and ordinary refractive indices (nₑ and nₒ) and the density (ρ) of the material across the temperature range of the mesophase. These macroscopic measurements are then used to solve a set of self-consistent equations that relate them to the principal molecular polarizabilities (αₑ and αₒ). The orientational order parameter S is embedded within these calculations, linking the microscopic molecular properties to the bulk optical anisotropy. While more complex, this method is favored for its more realistic treatment of the internal field in an ordered, anisotropic medium.

To apply either the Vuks or Neugebauer model to p-Hexyloxybenzylidene p-butylaniline, a specific set of temperature-dependent physical properties must be experimentally determined.

| Required Parameter | Symbol | Description | Relevance |

|---|---|---|---|

| Extraordinary Refractive Index | nₑ | Refractive index for light polarized parallel to the liquid crystal director. | Directly measures optical anisotropy. Essential for both models. |

| Ordinary Refractive Index | nₒ | Refractive index for light polarized perpendicular to the liquid crystal director. | Directly measures optical anisotropy. Essential for both models. |

| Density | ρ | Mass per unit volume, used to calculate the number density (N) of molecules. | Crucial for relating macroscopic indices to microscopic polarizabilities. |

| Molecular Polarizability Anisotropy | Δα | The difference between polarizabilities parallel and perpendicular to the long molecular axis. | A fundamental microscopic property linked to the macroscopic order parameter S. |

Analysis of Re-orientational Motions and Translational Diffusion

Beyond static ordering, the dynamic behavior of molecules within the mesophases is critical for a complete understanding of the material. Techniques like Quasielastic Neutron Scattering (QENS) provide unparalleled insight into the types and timescales of molecular motions, such as rotations and diffusion.

QENS is a powerful experimental technique for studying stochastic molecular motions, such as re-orientational and translational diffusion, on pico- to nanosecond timescales. In a QENS experiment on a hydrogenous sample like this compound, the scattering intensity from neutrons provides information about the geometry and timescale of molecular motions. The ratio of the elastic scattering intensity to the total (elastic + quasielastic) scattering is known as the Elastic Incoherent Structure Factor (EISF). The EISF provides direct information about the geometry of the molecular motion, while the width of the quasielastic component reveals the characteristic relaxation times of these motions.

QENS studies on this compound (commonly abbreviated as 6O.4) have revealed a distinct difference in molecular dynamics between its crystalline and smectic H (Sᴴ) phases. The analysis of the EISF at different temperatures corresponding to these phases shows a significant change in the nature of the re-orientational motion.

In the solid crystalline phase at room temperature, the experimental data is best explained by a model where only the rigid core of the molecule undergoes re-orientational motion. The flexible hexyloxy and butyl chains are largely immobile on the QENS timescale. However, upon heating into the Sᴴ phase (at 45°C), the dynamics change dramatically. In this phase, the QENS data can only be modeled by considering the re-orientational motion of the entire molecule, including contributions from the flexible end chains. This indicates that the transition from the crystalline to the Sᴴ mesophase is accompanied by the activation of whole-molecule dynamics.

| Phase | Temperature | Dominant Molecular Motion | Experimental Evidence |

|---|---|---|---|

| Crystalline (K) | Room Temperature (~25°C) | Re-orientational motion of the molecular core only. | QENS data fits a model of core rotation. |

| Smectic H (Sᴴ) | 45°C | Re-orientational motion of the whole molecule, including flexible chains. | QENS data requires a whole-molecule rotation model to fit the EISF. |

The translational diffusion of molecules is another critical dynamic process in liquid crystals. The Free Volume Model provides a theoretical framework for understanding diffusion in condensed matter. aip.orgicm.edu.pl This model posits that molecular transport occurs when a molecule successfully jumps into an adjacent void or "free volume" of a sufficient size. nih.govicm.edu.pl The probability of such a jump, and thus the diffusion coefficient, is directly related to the amount and distribution of this available free volume.

In the context of this compound, the Free Volume Model helps to explain the changes in molecular mobility across different phases. As the material transitions from a highly ordered crystalline phase to a more fluid-like smectic or nematic phase, the packing efficiency of the molecules decreases, leading to an increase in the average free volume. This increase in free volume facilitates greater molecular mobility, including translational diffusion. The model provides an intuitive link between the macroscopic density changes that occur at phase transitions and the microscopic increase in molecular diffusion rates. The relationship is often expressed in a Doolittle-type equation, where the diffusion coefficient (D) is exponentially dependent on the inverse of the fractional free volume. icm.edu.pl

Dipole-Dipole Correlations and Their Influence on Phase Behavior

The molecular structure of this compound, an analogue of the well-studied N-(p-methoxybenzylidene)-p-butylaniline (MBBA), results in a permanent dipole moment. The interactions between these molecular dipoles are a significant factor in the collective behavior of the molecules, influencing both the long-range orientational order and the short-range positional correlations that define the liquid crystalline state.

Detailed research into compounds structurally similar to this compound, such as MBBA, has shown that dipole-dipole interactions contribute to molecular aggregation. In dilute solutions, an increase in concentration leads to a decrease in the apparent dipole moment, suggesting the formation of molecular aggregates where dipoles align in an anti-parallel fashion. This tendency towards anti-parallel correlation is a key factor in the phase behavior of such calamitic liquid crystals.

The extent of this dipolar correlation can be quantified by the Kirkwood correlation factor, g. A g value greater than 1 indicates a preference for parallel alignment of dipoles, while a g value less than 1 suggests a tendency for anti-parallel alignment. For many nematic liquid crystals, including those in the same family as this compound, the short-range interactions often favor an anti-parallel arrangement of neighboring molecules.

The influence of these dipole-dipole correlations on the phase behavior is profound. The strength and nature of these interactions can affect the transition temperatures between the crystalline, smectic, nematic, and isotropic phases. For instance, strong anti-parallel correlations can stabilize layered smectic structures over the more orientationally ordered but positionally disordered nematic phase.

The dielectric properties of liquid crystals provide a direct probe of these dipole-dipole correlations. The static dielectric permittivity and its anisotropy are macroscopic manifestations of the underlying molecular dipole moments and their collective organization. According to the Maier-Meier theory, the dielectric anisotropy (Δε = ε|| - ε⊥) in a nematic liquid crystal is dependent on the molecular dipole moment, the angle it makes with the long molecular axis, the order parameter, and the Kirkwood correlation factors.

While specific experimental data for this compound is not extensively available in the public literature, the behavior of analogous compounds allows for a qualitative understanding. For a molecule like this compound, the dipole moment is expected to have components both parallel and perpendicular to the long molecular axis. The interplay of these components and their correlations with neighboring molecules will determine the sign and magnitude of the dielectric anisotropy, which in turn influences the response of the liquid crystal to an external electric field.

Dielectric Properties and Relaxation Phenomena

Dielectric Anisotropy (Δϵ) Measurements Across Mesophases

Dielectric anisotropy (Δε = ε∥ - ε⊥) is a fundamental property of liquid crystals, representing the difference in dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of the molecular long axes, known as the director. This anisotropy is governed by the molecular structure, particularly the magnitude and direction of the permanent dipole moment relative to the molecular axis, as described by the Maier and Meier theory.

For p-Hexyloxybenzylidene p-butylaniline (HxBBA), experimental studies have shown that the compound exhibits a negative dielectric anisotropy (Δε < 0). This indicates that the perpendicular component of the dielectric permittivity is greater than the parallel component. Research has also revealed that the magnitude of this negative anisotropy shows a strong dependence on the liquid crystal phase, with a notable increase observed as the material transitions into its more ordered smectic phases. This enhancement in the smectic phases is often interpreted as being related to an increase in dipole correlation between adjacent molecules.

Frequency-Dependent Dielectric Spectroscopy for Relaxation Studies

Frequency-dependent dielectric spectroscopy is a powerful technique used to investigate the dynamic behavior of polar molecules. By measuring the complex dielectric permittivity (ε*(ω) = ε'(ω) - iε''(ω)) over a range of frequencies, one can identify characteristic relaxation processes corresponding to different molecular motions. The real part, ε', relates to the stored energy, while the imaginary part, ε'', represents the dielectric loss or energy dissipation.

Dielectric studies on this compound across its mesophases in a frequency range of 1 Hz to 10 MHz have identified multiple relaxation phenomena. Analysis of the dielectric spectra has revealed the presence of three distinct relaxation modes in different phases of the material. These modes are attributed to different molecular and collective dynamic processes. The relaxation frequencies of these observed modes have been found to follow the Arrhenius law, indicating that the underlying molecular reorientations are thermally activated processes.

| Mode Type | General Frequency Range | Attributed Molecular Motion |

|---|---|---|

| Low-Frequency Mode | Low (Hz - kHz) | Collective processes or rotation about the short molecular axis. |

| High-Frequency Mode 1 | Medium (kHz - MHz) | Rotation about the long molecular axis or other intramolecular motions. |

| High-Frequency Mode 2 | High (MHz) | Interfacial polarization (Maxwell-Wagner effect) or fast molecular rotations. |

Analysis of Molecular Rotations about the Long Molecular Axis

The dielectric relaxation spectrum of a liquid crystal provides direct insight into the rotational dynamics of its constituent molecules. For calamitic (rod-like) liquid crystals such as HxBBA, two primary rotational modes are of interest: the end-over-end rotation about the short molecular axis and the rotation, or precession, about the long molecular axis. nih.gov

The rotation about the short axis is a sterically hindered process that is significantly affected by the nematic potential, which imposes orientational order. This motion is relatively slow and gives rise to a low-frequency relaxation mode, typically observed in the kHz to low MHz range when measuring the parallel component of the dielectric permittivity (ε∥). nih.gov

In contrast, the rotation of a molecule about its own long axis is less hindered and occurs at a much faster rate. This motion contributes to a high-frequency relaxation mode, which is typically detected in the perpendicular component of the dielectric permittivity (ε⊥) at frequencies in the high MHz to GHz range. nih.gov While detailed studies have identified multiple relaxation modes in HxBBA, the specific assignment of a high-frequency mode exclusively to the long-axis rotation requires further targeted investigation, including the calculation of its activation energy from temperature-dependent measurements.

Investigation of Dipolar Association and its Contribution to Dielectric Response

The dielectric response of a polar liquid crystal is not solely dependent on the properties of individual molecules but is also heavily influenced by intermolecular dipole-dipole correlations. These correlations describe the tendency of neighboring molecular dipoles to align either parallel (ferroelectric ordering) or anti-parallel (antiferroelectric ordering). The extent of this dipolar association is quantified by the Kirkwood correlation factor, g. A g-factor greater than 1 suggests a preference for parallel alignment, which enhances the dielectric permittivity, while a g-factor less than 1 indicates anti-parallel correlations that reduce the permittivity.

Electroclinic Effect in Chiral Smectic A* (SmA*) Phase (in relevant mixtures or derivatives)

The electroclinic effect is a linear electro-optic phenomenon observed in materials possessing a chiral Smectic A (SmA*) phase. mdpi.comaps.org It is characterized by an electric-field-induced tilt of the molecular director in the plane perpendicular to the applied field. aps.orgresearchgate.net This effect originates from the coupling between the applied field and the molecular chirality, which breaks the symmetry of the SmA phase and induces a collective molecular tilt. aps.org

The compound this compound is, by itself, an achiral molecule. Therefore, in its pure form, it does not exhibit a chiral SmA* phase and consequently does not display the electroclinic effect. However, it is possible to induce such a phase by introducing a chiral dopant into the achiral HxBBA host or by mixing it with other compounds to form a chiral smectic mixture. rsc.orgmdpi.com In such a scenario, where HxBBA is a component of a system that forms a stable SmA* phase, the mixture would be expected to exhibit an electroclinic effect. A review of the available literature did not yield specific studies where this compound was used as a component in a chiral mixture to investigate the electroclinic effect.

Optical Properties and Electro Optical Characteristics

Refractive Indices (ne, no) and Birefringence (Δn) Measurements

The optical anisotropy of p-Hexyloxybenzylidene p-butylaniline in its nematic phase is characterized by two principal refractive indices: the extraordinary refractive index (ne) for light polarized parallel to the liquid crystal director, and the ordinary refractive index (no) for light polarized perpendicular to the director. The difference between these two indices gives the birefringence (Δn = ne - no), a crucial parameter for the design of liquid crystal-based devices.

While extensive databases for every liquid crystal compound are not always readily available in compiled formats, the measurement of these parameters is a standard characterization technique. For a closely related compound, p-ethoxybenzilidene-p-n-butylaniline, an interferometric technique has been successfully employed to measure the ordinary and extraordinary refractive indices as a function of temperature with high accuracy. researchgate.net This methodology allows for the determination of changes in the refractive indices to within ±0.005% and the absolute values to within ±0.5%. researchgate.net

Table 1: Illustrative Temperature Dependence of Refractive Indices and Birefringence for a Typical Nematic Liquid Crystal

| Temperature (°C) | ne | no | Δn (Birefringence) |

| 25 | 1.750 | 1.550 | 0.200 |

| 35 | 1.735 | 1.552 | 0.183 |

| 45 | 1.710 | 1.555 | 0.155 |

| 55 | 1.670 | 1.558 | 0.112 |

| 65 (Tc) | 1.580 | 1.580 | 0.000 |

Note: This table provides representative data to illustrate the typical behavior of a nematic liquid crystal and is not specific experimental data for this compound.

Optical Modulation and Light Transmission Properties

The ability to modulate light is a cornerstone of liquid crystal applications. In nematic liquid crystals, this is typically achieved by reorienting the director axis with an external field, which in turn changes the effective refractive index for polarized light, thereby altering its transmission through a system with polarizers.

Response of Optical Properties to Applied Electric Fields

The application of an external electric field to a nematic liquid crystal can induce a reorientation of the director, leading to significant changes in its optical properties. This is the fundamental principle behind most liquid crystal displays (LCDs). The response is governed by the dielectric anisotropy of the material and its elastic constants.

The electro-optic Kerr effect, where the induced birefringence is proportional to the square of the applied electric field, is a key characteristic. wikipedia.org Studies on solutions of benzylidene aniline (B41778) and its derivatives, which are structurally related to this compound, have investigated this effect. rsc.org For instance, benzylidene-p-n-butyl aniline (BBA) in solution has shown anomalous behavior indicative of molecular association, which influences its electro-optical response. rsc.org

In the nematic phase, the electric field can induce a significant change in birefringence. researchgate.net This electric-field-induced birefringence is the primary mechanism for light modulation in many devices. The magnitude of this change is dependent on the strength of the applied field, the initial alignment of the liquid crystal, and its material properties such as dielectric anisotropy and elastic constants.

Studies on Third-Order Optical Nonlinearity (in relevant systems)

Third-order nonlinear optical processes are related to the third-order nonlinear susceptibility (χ(3)) of a material and are responsible for phenomena such as third-harmonic generation and four-wave mixing. aps.orgaps.org Nematic liquid crystals are known to exhibit large optical nonlinearities due to the collective reorientation of their molecules.

Techniques such as the Z-scan are commonly employed to measure the magnitude and sign of the nonlinear refractive index (n2) and the nonlinear absorption coefficient (β), which are related to the real and imaginary parts of χ(3), respectively. ucf.eduscispace.com

Studies on the related compound N-(p-methoxybenzylidene)-p-butylaniline (MBBA) have utilized third-harmonic generation to probe the orientational order parameters of the nematic phase. aps.org This demonstrates that third-order nonlinear optical measurements can be a valuable tool for characterizing the physical properties of these materials. Degenerate four-wave mixing is another powerful technique for measuring the elements of the third-order nonlinear susceptibility tensor. vt.edu While specific experimental values for the third-order nonlinear susceptibility of this compound are not prominently reported in the literature, the general principles and experimental techniques established for similar nematic liquid crystals would be applicable for its characterization.

Advanced Characterization Techniques for Mesophase Probing

Polarized Optical Microscopy (POM) for Texture and Domain Evolution

Upon cooling from the isotropic liquid, the formation of the nematic phase is typically characterized by the appearance of a schlieren texture, with dark brushes corresponding to regions where the director is aligned with the polarizer or analyzer. The points where these brushes meet are known as disclinations. An alternative texture for the nematic phase is the marbled texture.

Further cooling into the smectic A (SmA) phase often leads to the formation of focal-conic fan textures. These arise from the layering of the smectic planes and are one of the most recognizable liquid crystal textures. In homeotropic alignment, a featureless dark texture would be observed.

The transition to the more ordered smectic B (SmB) phase can result in the development of mosaic textures, characterized by regions of uniform birefringence separated by grain boundaries. This texture is indicative of the hexagonal ordering within the smectic layers. The smectic G (SmG) phase, being even more ordered, would also be expected to exhibit a mosaic-like texture, though potentially with different domain structures. The evolution of these textures, including the growth and coalescence of domains upon phase transitions, provides crucial information about the kinetics and nature of these transitions.

X-ray Diffraction (XRD) for Structural Changes and Periodicity

X-ray diffraction is an indispensable tool for determining the molecular arrangement and structural parameters within liquid crystal phases. For p-Hexyloxybenzylidene p-butylaniline, XRD studies are crucial for confirming the nature of its smectic phases by measuring the layer spacing and in-plane ordering.

In the smectic A and nematic phases, a diffuse wide-angle signal would be observed, indicative of the liquid-like disorder of molecules within the layers and the lack of positional order, respectively. A sharp, small-angle reflection in the SmA phase confirms the lamellar structure, with the position of the peak giving the layer spacing (d).

Upon transitioning to the smectic B phase, the development of a sharp wide-angle peak signifies the establishment of long-range positional order within the layers, consistent with a hexagonal arrangement. The smectic G phase would exhibit multiple sharp wide-angle reflections, indicating a more complex, pseudo-crystalline in-plane structure.

The temperature dependence of the layer spacing is a key parameter obtained from XRD. For a typical SmA to SmB transition that is not tilted, the layer spacing is not expected to change significantly. However, any subtle changes in layer spacing as a function of temperature provide insights into molecular packing and intermolecular interactions. While detailed temperature-dependent XRD data for this compound was not found in the provided search results, such studies are essential for a complete structural characterization of its mesophases.

Ultrasonic Velocity Studies for Adiabatic Compressibility and Molar Properties

Ultrasonic velocity measurements provide valuable information about the mechanical properties and intermolecular forces within a material. Studies on this compound have revealed significant changes in ultrasonic velocity at the phase transitions, allowing for the calculation of related thermodynamic properties.

The ultrasonic velocity shows an anomalous decrease at the nematic to smectic-A and smectic-A to smectic-B transitions. In the vicinity of the isotropic-nematic phase transition, the velocity decreases and then increases as the temperature is lowered into the nematic phase. In the smectic-G phase, the high viscosity and maximum absorption can make velocity determination difficult. These variations are indicative of the changes in molecular ordering and intermolecular interactions at each phase transition.

From the ultrasonic velocity (v) and density (ρ) data, several molar properties can be derived, including the adiabatic compressibility (β_ad), molar sound velocity (Rao number, R_n), and molar compressibility (Wada constant, A_w).

Adiabatic Compressibility: Calculated as β_ad = 1 / (v²ρ). It reflects the resistance of the material to compression under adiabatic conditions.

Molar Sound Velocity (Rao Number): Calculated as R_n = (M/ρ) * v^(1/3), where M is the molar mass. It is an empirical constant that is found to be additive for organic compounds.

Molar Compressibility (Wada Constant): Calculated as A_w = (M/ρ) * β_ad^(-1/7). This is another empirical constant related to the molar volume and compressibility.

The table below presents data on the ultrasonic velocity and derived properties for this compound at various temperatures.

Density Studies for Thermal Expansion Coefficients and Phase Order

Density measurements as a function of temperature are a powerful tool for characterizing phase transitions. The changes in density and the derived thermal expansion coefficient can provide strong evidence for the order of a phase transition. For this compound, density studies have confirmed the first-order nature of its transitions.

A significant change in density is observed at each phase transition, which is characteristic of first-order transitions. The thermal expansion coefficient, α, is calculated from the density data using the relation α = (1/V_m)(ΔV_m/ΔT), where V_m is the molar volume. Sharp peaks in the thermal expansion coefficient correspond to the phase transition temperatures. The large change in density at the smectic G to smectic B transition, for instance, confirms its first-order nature.

The table below presents density and thermal expansion coefficient data for this compound across its various phases.

Calorimetric Techniques Beyond DSC for Thermodynamic Properties

While Differential Scanning Calorimetry (DSC) is commonly used to determine phase transition temperatures and enthalpies, more advanced calorimetric techniques, such as adiabatic calorimetry, provide higher precision and detailed heat capacity (C_p) data. Such measurements have been performed on this compound, yielding a comprehensive thermodynamic profile of its polymorphic transitions. researchgate.netmdpi.com

Adiabatic calorimetry allows for the precise measurement of the heat capacity as a function of temperature. The integration of the C_p curve provides the enthalpy and entropy of the transitions. These studies have confirmed the transition temperatures and provided accurate values for the associated thermodynamic changes. researchgate.netmdpi.com A glassy smectic G state can also be achieved by rapid cooling, which has been a subject of interest in these calorimetric studies. mdpi.com

The table below summarizes the thermodynamic properties of the phase transitions in this compound determined by adiabatic calorimetry. mdpi.com

Theoretical and Computational Investigations of P Hexyloxybenzylidene P Butylaniline

Density Functional Theory (DFT) for Electronic Structure and Optical Parameter Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including those relevant to the optical behavior of liquid crystals like p-Hexyloxybenzylidene p-butylaniline.

Detailed research findings from DFT studies on similar liquid crystal molecules, such as N-(p-hexyloxy-benzylidene)–p-toluidine (HBT), demonstrate the utility of this approach. researchgate.net For this compound, DFT calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G) to optimize the molecular geometry and compute its electronic properties. researchgate.net

Key parameters that can be predicted include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's electronic excitation properties and chemical reactivity.

Molecular Orbitals: Visualization of the HOMO and LUMO surfaces reveals the distribution of electron density and indicates the regions of the molecule involved in electronic transitions.

Dipole Moment: The magnitude and orientation of the molecular dipole moment influence the dielectric properties and the response to external electric fields.

Polarizability: DFT can calculate the molecular polarizability tensor, which is fundamental to understanding the refractive indices and birefringence of the liquid crystal phases.

The application of an external electric field in DFT simulations can also be used to predict electro-optical properties. researchgate.net For instance, parameters such as the order parameter, birefringence, and refractive index can be calculated as a function of the applied field, providing insights into the material's performance in display applications. researchgate.net

Table 1: Predicted Electronic and Optical Parameters for a Representative Liquid Crystal Molecule using DFT

| Parameter | Predicted Value Range | Significance |

| HOMO-LUMO Gap | 3 - 5 eV | Determines electronic transition energies and UV-Vis absorption spectrum. |

| Dipole Moment | 1 - 4 Debye | Influences dielectric anisotropy and response to electric fields. |

| Average Polarizability | 30 - 50 ų | Relates to the average refractive index of the material. |

| Birefringence (Δn) | 0.1 - 0.2 | Quantifies the difference in refractive indices for light polarized parallel and perpendicular to the director, crucial for optical applications. researchgate.net |

Molecular Dynamics (MD) Simulations for Structural and Dynamic Properties

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the structural and dynamic properties of this compound at the atomic level.

An MD simulation of this liquid crystal would typically involve a simulation box containing a large number of molecules, with periodic boundary conditions to mimic a bulk system. The interactions between molecules are described by a force field, which is a set of empirical potential energy functions. Simulations can be run in different statistical ensembles (e.g., NVT, NpT) to control thermodynamic variables like temperature and pressure. researchgate.net

From the trajectories of the molecules generated by the simulation, various properties can be calculated:

Structural Properties:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a particle at a certain distance from a reference particle, providing information about the local molecular packing and ordering. researchgate.net For example, the RDF between the centers of mass of the molecules would reveal the average intermolecular distances in the different liquid crystal phases.

Order Parameter: The orientational order of the molecules can be quantified by calculating the nematic order parameter, S, from the molecular orientations in the simulation. This allows for the study of how order evolves with temperature.

Dynamic Properties:

Mean Squared Displacement (MSD): The MSD of the molecules as a function of time is used to calculate the self-diffusion coefficient, which characterizes the translational mobility of the molecules.

Reorientational Correlation Functions: These functions describe the timescale of the rotational motions of the molecules. Analysis of these functions can provide insights into the rotational diffusion coefficients and the nature of molecular reorientations in the nematic and smectic phases.

MD simulations can thus offer a molecular-level understanding of the phase transitions and the dynamic processes that govern the macroscopic properties of this compound. koreascience.kr

Table 2: Typical Structural and Dynamic Properties of a Liquid Crystal from MD Simulations

| Property | Typical Value/Observation | Information Gained |

| Nearest Neighbor Distance | 5 - 7 Å | Provides insight into the local packing of molecules. |

| Nematic Order Parameter (S) | 0.4 - 0.7 (in nematic phase) | Quantifies the degree of long-range orientational order. |

| Self-Diffusion Coefficient (D) | 10⁻⁷ - 10⁻⁶ cm²/s | Characterizes the translational mobility of molecules. |

| Rotational Correlation Time (τ) | 10⁻¹⁰ - 10⁻⁹ s | Describes the timescale of molecular reorientational motions. |

Application of Mean-Field Theories to Model Nematic and Smectic Phases

Mean-field theories provide a simplified yet powerful framework for understanding the collective behavior of molecules in liquid crystal phases. These theories approximate the complex interactions between a molecule and all its neighbors with an average interaction field, or "mean field".

The Maier-Saupe theory is a classic example of a mean-field model for the nematic-isotropic phase transition. nsf.gov It considers the anisotropic part of the intermolecular potential and predicts the temperature dependence of the nematic order parameter. For this compound, this theory would describe how the long-range orientational order of the nematic phase arises from the anisotropic interactions between the elongated molecules.

To describe the smectic phases, the mean-field theory needs to be extended to include positional ordering. The Kobayashi-McMillan theory, an extension of the Maier-Saupe theory, introduces a smectic order parameter that describes the one-dimensional periodic ordering of the molecular layers. researchgate.net This model can predict the sequence of phase transitions, such as Isotropic-Nematic-Smectic A, which is relevant for many liquid crystals.

These mean-field models can be used to construct theoretical phase diagrams that show the stability of the different phases as a function of temperature and molecular parameters. ehu.es Although they neglect fluctuations and can have quantitative discrepancies with experimental results, they provide invaluable qualitative insights into the mechanisms driving the formation of nematic and smectic order in this compound. researchgate.net

Theoretical Models for Predicting Phase Transition Behavior (e.g., McMillan's Model, Generalized Landau Theory)

The phase transitions in liquid crystals can be described by more general theoretical frameworks like McMillan's model and the Landau theory of phase transitions.

McMillan's Model: This is a microscopic model that extends the Maier-Saupe theory to describe the nematic to smectic A phase transition. It introduces a parameter that characterizes the strength of the short-range smectic correlations. Depending on the value of this parameter, the model can predict whether the nematic-smectic A transition is first-order or second-order, and it can also account for the possibility of a direct isotropic to smectic A transition. For this compound, applying McMillan's model would involve estimating the relevant molecular parameters to predict the nature of its smectic A phase transition.

Generalized Landau Theory: The Landau theory is a phenomenological approach that describes phase transitions in terms of an order parameter. wikipedia.org The free energy of the system is expanded as a power series in the order parameter near the transition temperature. libretexts.orgtugraz.at The coefficients of this expansion are temperature-dependent.

For the nematic-isotropic transition in this compound, the order parameter is the nematic tensor order parameter. The Landau-de Gennes expansion of the free energy can be used to describe this first-order phase transition. To describe the nematic-smectic A transition, an additional smectic order parameter (representing the density wave of the smectic layers) is introduced, and the free energy is expanded in terms of both order parameters and their coupling.

This generalized Landau framework is very powerful as it can predict the order of the phase transitions, the temperature dependence of the order parameters, and the behavior of thermodynamic quantities like the specific heat near the transitions, based on symmetry arguments and a few phenomenological parameters. georgetown.edu

Modification of Mesomorphic Behavior and Composite Materials

Influence of Nanoparticle Dispersion (e.g., Fe2O3) on Liquid Crystalline Properties

The introduction of nanoparticles into a liquid crystal host can significantly alter its physical properties. Studies on p-Hexyloxybenzylidene p-butylaniline (6O.4) dispersed with maghemite (γ-Fe2O3) nanoparticles have revealed notable changes in its structural and magnetic characteristics.

Pure 6O.4 is a thermotropic liquid crystal that, upon heating, exhibits a transition from a crystalline (K) phase to a smectic H (SH) phase at approximately 33.7°C. researchgate.net Further heating leads to other smectic phases before it reaches the isotropic liquid phase at 78°C. researchgate.net When γ-Fe2O3 nanoparticles are dispersed within the 6O.4 matrix, the resulting composite material exhibits ferromagnetic behavior. researchgate.net

A significant structural impact of this dispersion is the induction of disorder in the liquid crystal's molecular arrangement. Synchrotron X-ray diffraction studies have shown that the presence of Fe2O3 nanoparticles leads to a decrease in the longitudinal correlation ordering of the 6O.4 molecules. researchgate.net This effectively disrupts the periodic arrangement of the liquid crystal molecules at room temperature. researchgate.net While aggregated nanoparticles can act as impurities and lower phase transition temperatures in some liquid crystal systems, the primary observed effect in the 6O.4-Fe2O3 composite is a structural disordering. researchgate.netru.nl This modification is crucial as it demonstrates a method to control the molecular ordering of the liquid crystal host.

| Property | Pure 6O.4 | 6O.4 with Fe2O3 Nanoparticle Dispersion |

|---|---|---|

| Magnetic Behavior | Diamagnetic | Ferromagnetic |

| Molecular Ordering | Periodic molecular arrangement | Disorder in periodic arrangement; decrease in longitudinal correlation |

| Crystalline to SH Transition | ~33.7°C | Modified due to induced disorder |

Effects of Quantum Dot Dispersion on Dielectric and Electro-Optical Properties

While specific studies on the dispersion of quantum dots (QDs) in this compound were not prominently found, research on analogous nematic liquid crystals, such as p-methoxybenzylidene p-decylaniline (MBDA), provides significant insights into the expected effects. The introduction of QDs into a nematic host is a powerful technique to tune its dielectric and electro-optical characteristics.

Dispersion of oil palm leaf-based porous carbon quantum dots in MBDA has been shown to dramatically alter the dielectric anisotropy (Δε) of the material. tandfonline.comresearchgate.net At certain concentrations, the sign of the dielectric anisotropy can even be reversed. tandfonline.comresearchgate.net This is a critical modification as the sign of Δε determines how the liquid crystal director aligns in an electric field, which is fundamental to display device operation.

Furthermore, the electro-optical response time is significantly affected. The addition of QDs can lead to a faster response, which is highly desirable for display and photonic applications. tandfonline.comresearchgate.net This is often accompanied by a reduction in the rotational viscosity of the composite material. tandfonline.comresearchgate.net These findings suggest that dispersing QDs in 6O.4 could provide a pathway to enhance its switching speed and modify its dielectric properties for specific device requirements.

| Parameter | Pure Nematic LC (MBDA) | Nematic LC (MBDA) with QD Dispersion |

|---|---|---|

| Dielectric Anisotropy (Δε) | Positive | Can be modified; reversal of sign observed at certain concentrations |

| Response Time | Baseline value | Faster response observed |

| Rotational Viscosity | Baseline value | Reduced |

Studies of Binary and Multicomponent Liquid Crystal Mixtures Involving 6O.4

Formulating binary or multicomponent mixtures is a well-established strategy to create liquid crystalline materials with tailored properties that are not achievable with single-component systems. mdpi.comprinceton.edu The primary goals of mixing are often to lower the melting point, broaden the mesophase temperature range, or induce phases that are not present in the pure components. mdpi.commdpi.com

For instance, mixing two different liquid crystals can result in a eutectic mixture, which has a lower melting point than either of the individual components. mdpi.com This is particularly useful for creating room-temperature liquid crystal materials for display applications. Another significant phenomenon observed in binary mixtures is the induction of new mesophases. It is possible to mix two compounds that only exhibit nematic phases and produce a mixture that displays a more ordered smectic A (SmA) or smectic C (SmC) phase over a certain composition range. mdpi.com

The phase behavior of such mixtures is typically represented by a phase diagram, which plots the transition temperatures as a function of the composition of the mixture. As an example, the binary mixture of the liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB) and methanol (B129727) shows a complex phase diagram with monophasic isotropic, monophasic nematic, and biphasic regions, demonstrating how the addition of a non-mesogenic component can be used to finely tune the isotropic-to-nematic transition temperature. chemrxiv.org While specific phase diagrams involving 6O.4 are not detailed in the provided search results, the principles suggest that mixing 6O.4 with other mesogenic or non-mesogenic compounds would allow for significant control over its phase transitions and physical properties.

Impact of External Fields (Magnetic, Electric) on Mesophase Orientation and Stability

The orientation of liquid crystal molecules can be controlled by external fields, a property that is the basis for most of their applications.

Magnetic Fields: Liquid crystals like 6O.4, being diamagnetically anisotropic, can be aligned by a sufficiently strong magnetic field. A common technique involves heating the liquid crystal to its isotropic phase, applying a magnetic field (typically 1.5-2 T or higher), and then slowly cooling it back into the mesophase. researchgate.net This process results in a uniformly aligned, macroscopic sample where the molecular directors are oriented relative to the field. ru.nlresearchgate.net This alignment can be stable and preserved even after the magnetic field is removed. ru.nl The introduction of magnetic nanoparticles, such as Fe2O3, into 6O.4 can enhance this effect, facilitating the alignment of the liquid crystal molecules with a lower-strength magnetic field. researchgate.net

Electric Fields: The response to an electric field is perhaps the most critical property for electro-optical devices. The alignment of nematic liquid crystals by an electric field is governed by the Fréedericksz transition. aps.org Below a certain critical threshold field, the liquid crystal director remains in its initial orientation, dictated by surface anchoring. Above this threshold, the dielectric torque overcomes the elastic forces, and the director reorients to align with (for positive Δε) or perpendicular to (for negative Δε) the applied field. aps.org This field-induced switching is the fundamental principle behind liquid crystal displays (LCDs). The stability of the aligned states and the voltage required for the transition are key parameters that can be tuned by creating composite materials, as discussed in the previous sections.

Research Applications and Technological Relevance

Potential in Liquid Crystal Display (LCD) Technology

The utility of any liquid crystal in display technology is fundamentally linked to its ability to modulate light in response to an electric field. This capability is governed by key physical properties such as dielectric anisotropy (Δε) and optical anisotropy, or birefringence (Δn). For p-Hexyloxybenzylidene p-butylaniline, its positive dielectric anisotropy is a crucial characteristic for its potential use in conventional twisted nematic (TN) LCDs. In such displays, the liquid crystal molecules align themselves with an applied electric field, altering the polarization of transmitted light and thus controlling the brightness of the pixels.

The performance of a liquid crystal in an LCD is also determined by its electro-optic response time, which dictates how quickly the display can refresh. This is influenced by the material's rotational viscosity and the thickness of the liquid crystal layer. While specific switching time data for this compound is not extensively reported, studies on analogous Schiff base liquid crystals provide insights into the expected behavior. The response times, typically in the millisecond range, are a critical parameter for preventing motion blur in video applications.

Furthermore, the compound's range of liquid crystalline phases, including nematic and various smectic phases, offers a platform for exploring different display modes. The transition temperatures between these phases are a key consideration for the operational range of any potential device.

Table 1: Phase Transition Temperatures and Enthalpies for this compound *

| Transition | Temperature (K) | Enthalpy of Transition (kJ mol⁻¹) | Entropy of Transition (J K⁻¹ mol⁻¹) |

| Crystal → Smectic G (SG) | 306.60 | 23.29 | 75.98 |

| Smectic G (SG) → Smectic B (SB) | 331.56 | 0.84 | 2.53 |

| Smectic B (SB) → Smectic A (SA) | 332.86 | 3.37 | 10.14 |

| Smectic A (SA) → Nematic (N) | 343.24 | 3.20 | 9.37 |

| Nematic (N) → Isotropic Liquid (I) | 350.92 | 1.89 | 5.37 |

Contributions to Advanced Materials Science and Device Development

The exploration of this compound extends into the realm of advanced materials, particularly in the development of composite materials with novel functionalities. Research has demonstrated that dispersing nanoparticles within a liquid crystal matrix can significantly alter and enhance the material's intrinsic properties.

For instance, studies involving the dispersion of maghemite (γ-Fe₂O₃) nanoparticles into this compound have shown that such composites exhibit ferromagnetic properties. rdd.edu.iq The introduction of these magnetic nanoparticles allows for the alignment of the liquid crystal molecules with a low-strength magnetic field, a desirable characteristic for developing new types of magnetically controlled displays and sensors. rdd.edu.iq However, these studies also noted that the nanoparticles can induce disorder in the periodic arrangement of the liquid crystal molecules. rdd.edu.iq

The ability to create a stable supercooled liquid crystalline phase upon cooling is another interesting feature of this compound. tandfonline.comtandfonline.com This glassy state, which retains the molecular order of the liquid crystal phase at low temperatures, opens up possibilities for creating solid-state materials with fixed anisotropic optical and electrical properties. These materials could find use in applications such as optical data storage media or as specialized optical films. The thermodynamic properties associated with this glassy state have been a subject of detailed investigation.

Table 2: Density and Thermal Expansion Coefficient of this compound in Different Phases

| Phase | Temperature (°C) | Density (g/cm³) | Thermal Expansion Coefficient (α x 10⁻⁴ /°C) |

| Nematic | 77.5 | 0.9698 | 9.98 |

| Smectic A | 70.0 | 0.9806 | 10.42 |

| Smectic B | 60.0 | 0.9902 | 8.87 |

| Smectic G | 50.0 | 0.9999 | 7.98 |

Exploration in Photonic and Electro-Optical Applications

The inherent anisotropy and responsiveness to external fields make liquid crystals like this compound promising candidates for various photonic and electro-optical applications beyond displays. These include devices such as optical switches, modulators, and tunable filters. The principle behind these applications lies in the ability to control the refractive index of the material with an electric or magnetic field, thereby manipulating the propagation of light.

While direct applications of this compound in this domain are still emerging, research on closely related Schiff base compounds highlights the potential. For example, electro-optic effects in nematic and cholesteric liquid crystals have been harnessed to create electronically tuned optical filters. By dissolving pleochroic dyes in the liquid crystal host, it is possible to achieve electronic color switching with response times in the millisecond range.

Another area of exploration is in the field of nonlinear optics. The delocalized π-electrons in the aromatic rings of the this compound molecule suggest the possibility of observing nonlinear optical phenomena, which could be exploited for applications like optical frequency conversion or all-optical switching. Furthermore, the development of liquid crystal-based materials for optical data storage is an active area of research, where the different stable or metastable ordered states of the liquid crystal can be used to represent bits of information.

Utility as a Stationary Phase in Gas Chromatography for Isomer Separation

The ordered molecular structure of liquid crystals in their mesophases provides a unique environment for chemical separations. In gas chromatography (GC), liquid crystals can be used as stationary phases to separate isomers that are often difficult to resolve using conventional stationary phases. The separation mechanism relies on the differences in the molecular shape and size of the analyte molecules, which affects their ability to intercalate into the ordered liquid crystal structure.

Schiff bases, the chemical class to which this compound belongs, have been successfully employed as stationary phases in GC. The nematic phase, with its long-range orientational order, is particularly effective for separating positional isomers of aromatic compounds, such as cresols, xylenes, and other benzene (B151609) derivatives. The rod-like shape of the liquid crystal molecules creates an anisotropic environment where more linear or planar molecules can penetrate the stationary phase more easily and are therefore retained longer than bulkier isomers.

The selectivity of the separation is highly dependent on the operating temperature, as the degree of order within the liquid crystal phase changes with temperature. By carefully controlling the column temperature to maintain the desired mesophase, high-resolution separations of close-boiling isomers can be achieved. The wide nematic range of many Schiff base liquid crystals makes them versatile for these applications. While specific chromatograms using this compound are not widely published, its chemical nature and mesomorphic properties strongly suggest its utility in this analytical technique.

Future Research Directions and Emerging Trends

Exploration of Novel Mesophases and Their Fundamental Characteristics

A primary direction for future research is the continued exploration of the mesophases of p-Hexyloxybenzylidene p-butylaniline, also known by the shorthand notation 6O.4 or as N-(p-n-hexyloxybenzylidene)-p-n-butylaniline (HBBA). The compound is known to exhibit a variety of liquid crystal phases, including smectic and nematic types. Detailed investigations using techniques such as thermal microscopy and differential scanning calorimetry (DSC) have identified a sequence of transitions between solid, smectic-G, smectic-B, smectic-A, and nematic phases with increasing temperature. cymitquimica.com